CNG Channel Activation Potency: 8-AET-cGMP Is 2.8-Fold Less Effective Than 8-Br-cGMP in Retinal Rod Patch-Clamp Assays
In excised salamander rod outer segment patches, the effectiveness of each C8-substituted cGMP analog was expressed as the ratio of the concentration required to open half of the channels relative to that of 8-Br-cGMP. 8-AET-cGMP (aminoethylthio-cGMP) exhibited a ratio of 2.8, meaning it requires 2.8-fold higher concentration than 8-Br-cGMP to achieve half-maximal channel opening [1]. By comparison, neutral thio-substituted analogs were more effective (n-propylthio-cGMP [0.61]; sulfoethylthio-cGMP [0.90]), while positively charged amino-substituted analogs were far less effective (aminoethylamino-cGMP [230]) [1]. This positions 8-AET-cGMP as a moderately effective CNG channel ligand, inferior to 8-Br-cGMP for ion channel activation studies.
| Evidence Dimension | CNG channel activation potency ratio (relative to 8-Br-cGMP = 1.0) |
|---|---|
| Target Compound Data | aminoethylthio-cGMP [2.8] |
| Comparator Or Baseline | 8-Br-cGMP [1.0]; n-propylthio-cGMP [0.61]; sulfoethylthio-cGMP [0.90]; carboxyethylthio-cGMP [0.97]; aminoethylamino-cGMP [230] |
| Quantified Difference | 2.8-fold less potent than 8-Br-cGMP; ~4.6-fold less potent than n-propylthio-cGMP |
| Conditions | Excised inside-out patches from salamander (Ambystoma) retinal rod outer segments; half-maximal channel opening concentration ratio |
Why This Matters
Investigators requiring a cGMP analog for CNG channel activation should select 8-Br-cGMP or n-propylthio-cGMP over 8-AET-cGMP; conversely, if lower CNG channel potency is desirable to reduce off-target channel activation in mixed-cell systems, 8-AET-cGMP's 2.8-fold right-shifted potency provides a quantifiable basis for selection.
- [1] Brown R. L., Bert R. J., Evans F. E., Karpen J. W. Activation of Retinal Rod cGMP-Gated Channels: What Makes for an Effective 8-Substituted Derivative of cGMP? Biochemistry, 32(38), 10089–10095 (1993). View Source
